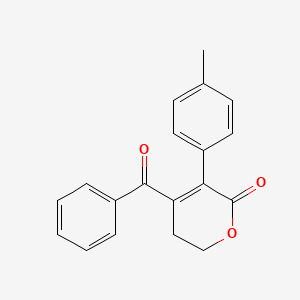
2H-Pyran-2-one, 4-benzoyl-5,6-dihydro-3-(4-methylphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-Pyran-2-one, 4-benzoyl-5,6-dihydro-3-(4-methylphenyl)- is a heterocyclic organic compound It belongs to the class of pyranones, which are known for their diverse chemical properties and applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2H-Pyran-2-one, 4-benzoyl-5,6-dihydro-3-(4-methylphenyl)- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of Grignard reagents in the presence of a chiral phosphine-copper iodide catalyst . The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can be employed to produce the compound on an industrial scale.
Análisis De Reacciones Químicas
Types of Reactions: 2H-Pyran-2-one, 4-benzoyl-5,6-dihydro-3-(4-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, acids, and bases are used under controlled conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
2H-Pyran-2-one, 4-benzoyl-5,6-dihydro-3-(4-methylphenyl)- has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biological assays to investigate its effects on various biological pathways.
Industry: Used in the synthesis of polymers, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2H-Pyran-2-one, 4-benzoyl-5,6-dihydro-3-(4-methylphenyl)- involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
5,6-Dihydro-2H-pyran-2-one: Shares the pyranone ring but lacks the benzoyl and methylphenyl groups.
4-Methyl-5,6-dihydro-2H-pyran-2-one: Similar structure with a methyl group but different substitution pattern.
2H-Pyran-2-one, 5,6-dihydro-: Another pyranone derivative with different functional groups.
Uniqueness: The presence of both benzoyl and methylphenyl groups in 2H-Pyran-2-one, 4-benzoyl-5,6-dihydro-3-(4-methylphenyl)- makes it unique compared to other pyranone derivatives
Propiedades
Número CAS |
870002-30-5 |
|---|---|
Fórmula molecular |
C19H16O3 |
Peso molecular |
292.3 g/mol |
Nombre IUPAC |
4-benzoyl-5-(4-methylphenyl)-2,3-dihydropyran-6-one |
InChI |
InChI=1S/C19H16O3/c1-13-7-9-14(10-8-13)17-16(11-12-22-19(17)21)18(20)15-5-3-2-4-6-15/h2-10H,11-12H2,1H3 |
Clave InChI |
XMEMDVLKGXVRTM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2=C(CCOC2=O)C(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















